

N-Cyanoacetylurethane: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Cyanoacetylurethane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanoacetylurethane, a versatile chemical intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthesis of this compound. It details the progression from early, low-yield synthetic methods to modern, efficient protocols. The document further elucidates the critical applications of **N-Cyanoacetylurethane** as a key building block in the development of targeted therapeutics, including cathepsin K inhibitors for osteoporosis and inhibitors of the PICK1 PDZ domain for neurological disorders, as well as its utility in the agrochemical sector. This guide serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and workflows to support researchers and professionals in drug development and chemical synthesis.

Introduction

N-Cyanoacetylurethane (CAS 6629-04-5), systematically named ethyl N-(2-cyanoacetyl)carbamate, is a chemical compound characterized by the presence of a cyano group and a urethane moiety attached to an acetyl backbone.^{[1][2]} Its unique molecular architecture, combining both electron-withdrawing and electron-donating features, imparts a

high degree of reactivity, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[3][4] While not typically an active pharmaceutical ingredient itself, **N-Cyanoacetylurethane** is a crucial intermediate in the synthesis of bioactive molecules.[5] Its applications span from the development of treatments for bone diseases and neurological conditions to the formulation of advanced agrochemicals.[3][6][7] This guide traces the historical journey of **N-Cyanoacetylurethane** from its initial discovery to its current applications, providing a technical foundation for its synthesis and utilization.

Discovery and Historical Evolution of Synthesis

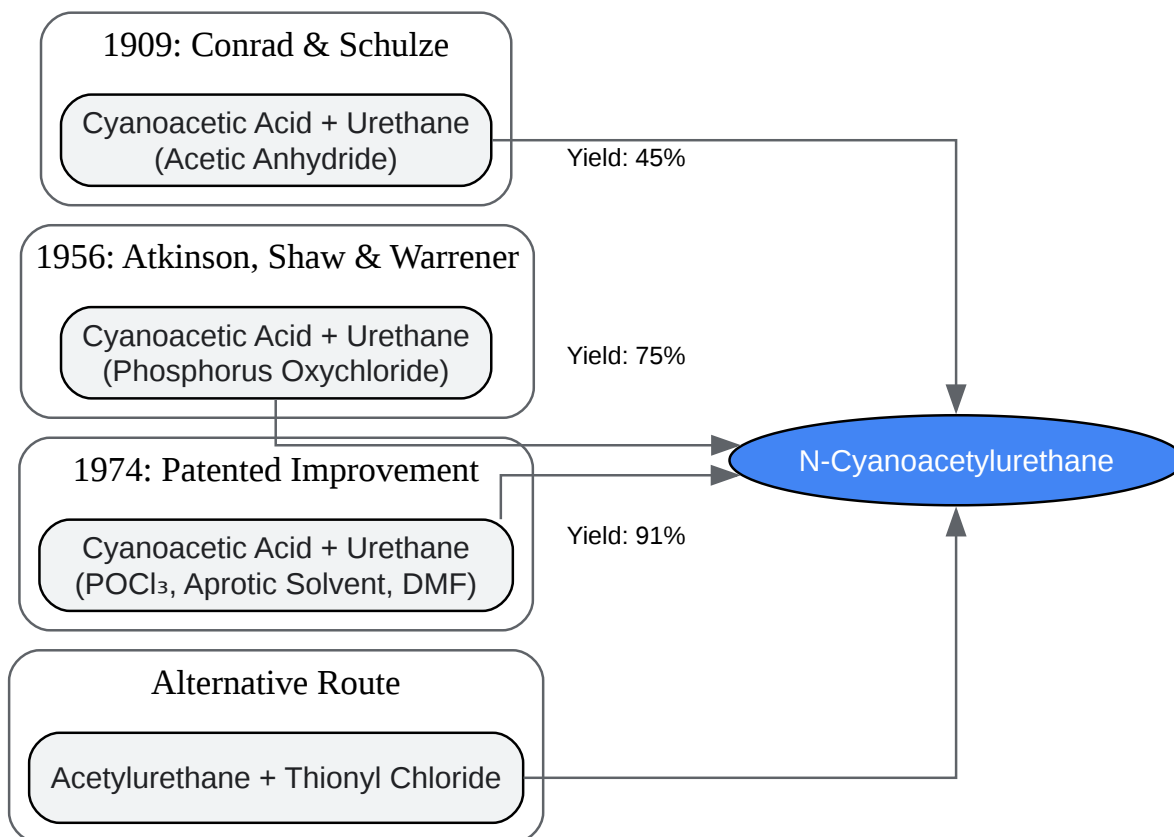
The first documented synthesis of **N-Cyanoacetylurethane**, then referred to as "Cyanacetylurethan," dates back to 1909 by M. Conrad and A. Schulze.[8] Their method involved the reaction of cyanoacetic acid with urethane using acetic anhydride as a condensation agent. However, this pioneering work resulted in a modest yield of only 45%.[8]

A significant improvement in the synthesis was reported nearly half a century later. In 1956, M. R. Atkinson, G. Shaw, and R. N. Warren published a method utilizing phosphorus oxychloride (POCl_3) as the condensation agent, which increased the yield to 75%.[8]

Further refinement of the synthesis came in the 1970s. A 1974 patent outlined a process that significantly enhanced the yield and purity of the final product.[8] This method employed phosphorus oxychloride in the presence of an aprotic solvent, such as toluene, and dimethylformamide (DMF). This improved process was capable of producing **N-Cyanoacetylurethane** with a yield of 91% and a purity of 99%.[8] This high-yield method forms the basis of many modern synthetic protocols.

An alternative synthetic route involves the reaction of acetylurethane with a cyanating agent like thionyl chloride (SOCl_2).[2][9]

Evolution of N-Cyanoacetylurethane Synthesis



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Caption: Historical progression of **N-Cyanoacetylurethane** synthesis methods.

Physicochemical Properties

N-Cyanoacetylurethane is a pale yellow solid at room temperature.^[10] It is soluble in dimethyl sulfoxide (DMSO) and methanol.^[10] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[11]
Molecular Weight	156.14 g/mol	[11]
Melting Point	167-169 °C	[10]
Boiling Point (est.)	280.35 °C	[10]
Density (est.)	1.197 g/cm ³	[10]
Refractive Index (est.)	1.5010	[10]
CAS Number	6629-04-5	[11]

Experimental Protocols

This section provides a detailed experimental protocol for the high-yield synthesis of **N-Cyanoacetylurethane**, adapted from the 1974 patent.[8]

High-Yield Synthesis of N-Cyanoacetylurethane

Materials:

- Cyanoacetic acid (1.0 mole)
- Urethane (ethyl carbamate) (1.1 mole)
- Phosphorus oxychloride (0.52 mole)
- Toluene (200 g)
- Dimethylformamide (30 g)
- Water

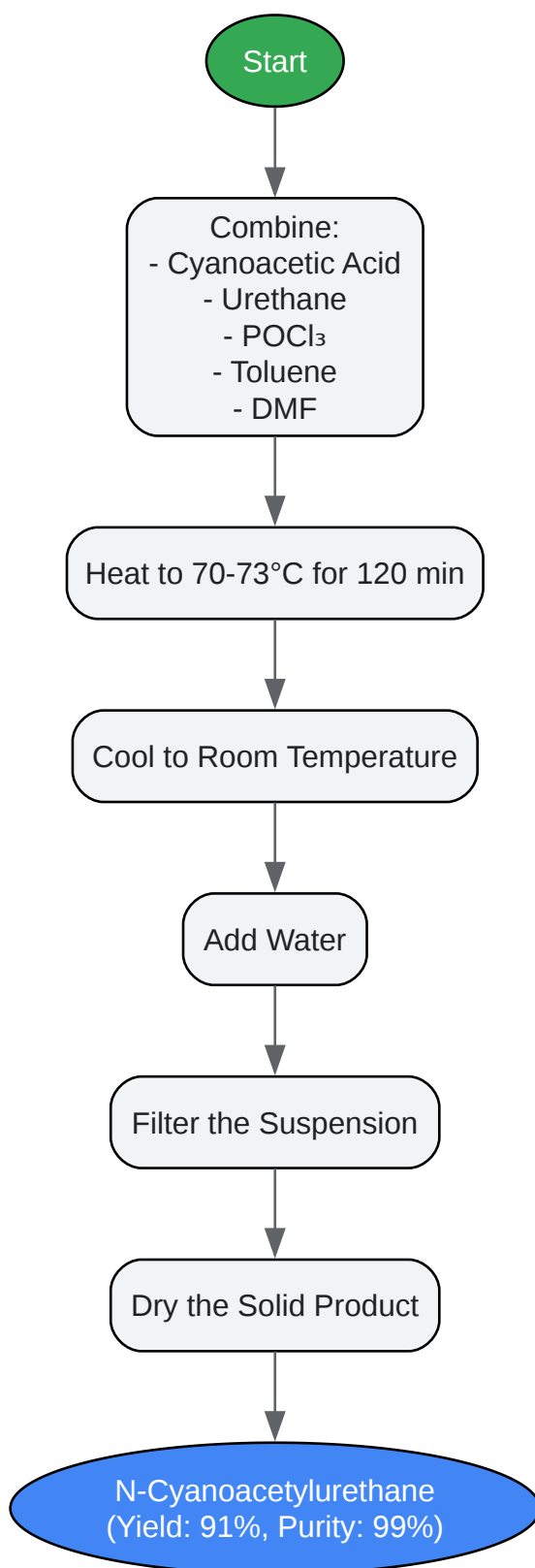
Procedure:

- In a suitable reaction vessel, combine cyanoacetic acid (1.0 mole), urethane (1.1 mole), phosphorus oxychloride (0.52 mole), toluene (200 g), and dimethylformamide (30 g).

- Heat the mixture to a temperature of 70-73 °C for a duration of 120 minutes.
- After the reaction period, cool the mixture to room temperature.
- To the cooled suspension, add 400 g of water.
- Isolate the solid product by filtration.
- Dry the collected solid to obtain **N-Cyanoacetylurethane**.

Expected Outcome: This procedure is reported to yield **N-Cyanoacetylurethane** in approximately 91% yield with a purity of 99%.^[8]

Experimental Workflow



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Caption: Step-by-step workflow for the high-yield synthesis of **N-Cyanoacetylurethane**.

Applications in Drug Discovery and Agrochemicals

N-Cyanoacetylurethane's utility lies in its role as a versatile precursor for a range of specialized chemicals.

Pharmaceutical Applications

N-Cyanoacetylurethane is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and bone diseases.[\[3\]](#)[\[6\]](#)

- **Inhibitors of the PICK1 PDZ Domain:** It is used in the synthesis of inhibitors targeting the PDZ domain of Protein Interacting with C Kinase-1 (PICK1).[\[12\]](#) These inhibitors have potential therapeutic applications in conditions such as brain ischemia, pain, and addiction.[\[12\]](#)
- **Cathepsin K Inhibitors:** The compound serves as a precursor for the synthesis of cathepsin K inhibitors.[\[12\]](#) Cathepsin K is a protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis.[\[1\]](#)[\[3\]](#)

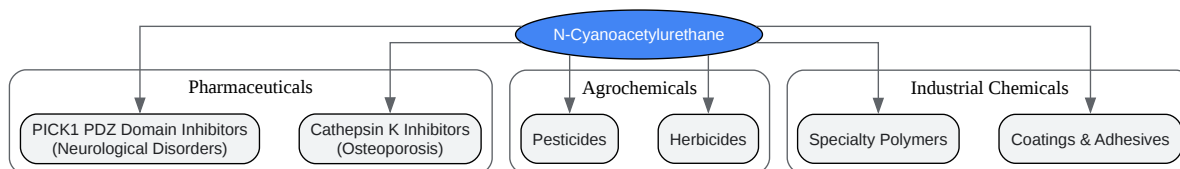
Agrochemical Applications

In the agrochemical industry, **N-Cyanoacetylurethane** is utilized in the formulation of pesticides and herbicides.[\[3\]](#)[\[7\]](#) Its derivatives can be designed to have enhanced efficacy and improved environmental degradation profiles.[\[9\]](#)

Other Industrial Applications

N-Cyanoacetylurethane also finds use in polymer chemistry for the creation of specialty polymers with enhanced thermal stability and mechanical properties.[\[3\]](#)[\[7\]](#) Additionally, it can be employed in the development of coatings and adhesives.[\[7\]](#)

Applications Overview



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Caption: Major application areas of **N-Cyanoacetylurethane** as a chemical intermediate.

Conclusion

N-Cyanoacetylurethane stands as a testament to the enduring importance of foundational chemical intermediates in scientific innovation. From its initial low-yield synthesis over a century ago to the highly efficient methods employed today, its journey reflects the progress of synthetic organic chemistry. Its continued relevance in the development of novel pharmaceuticals for a range of debilitating diseases and in the formulation of advanced agrochemicals underscores its significance. This technical guide provides a comprehensive overview of **N-Cyanoacetylurethane**, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development, and serves as a foundation for future explorations of its synthetic potential.

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- To cite this document: BenchChem. [N-Cyanoacetylurethane: A Comprehensive Technical Guide on its Discovery, History, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033127#discovery-and-history-of-n-cyanoacetylurethane]

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